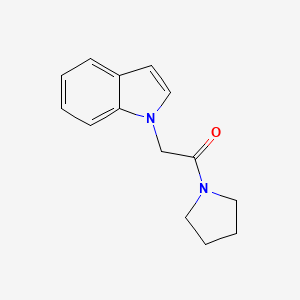

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is a complex organic compound that features both an indole and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequently, the pyrrolidinone group can be introduced through a series of steps involving the reaction of the indole with a suitable pyrrolidinone precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The indole and pyrrolidinone moieties can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The pyrrolidinone group may contribute to the compound’s overall conformation and stability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

- 1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-amine

- 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-diazepane

Uniqueness

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is unique due to the presence of both the indole and pyrrolidinone moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and structural features that can be exploited in various research and industrial applications .

Biological Activity

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrrolidinone group, which is crucial for its biological activity. The structural characteristics contribute to its ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Its structure allows for π-π stacking interactions and hydrogen bonding, enhancing binding affinity to receptors.

- Conformational Stability : The pyrrolidinone group influences the compound's overall conformation, affecting its stability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 0.0048 mg/mL |

| A. baumannii | 0.039 mg/mL |

| K. pneumoniae | 0.025 mg/mL |

These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vitro tests have demonstrated that compounds related to this compound can inhibit pro-inflammatory cytokines such as IL-6, suggesting potential applications in treating inflammatory diseases .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several indole derivatives, including our compound of interest. The results indicated that modifications to the indole structure could enhance antibacterial potency against resistant strains of E. coli and A. baumannii. The study concluded that the introduction of specific substituents could significantly lower MIC values, thereby improving efficacy .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of indole-based compounds. The study revealed that variations in the pyrrolidinone moiety influenced both the antibacterial activity and the overall pharmacokinetic profile of the compounds. Enhanced activity was observed when specific functional groups were introduced at strategic positions on the indole ring .

Properties

IUPAC Name |

2-indol-1-yl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(15-8-3-4-9-15)11-16-10-7-12-5-1-2-6-13(12)16/h1-2,5-7,10H,3-4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQGKNPWECYVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.